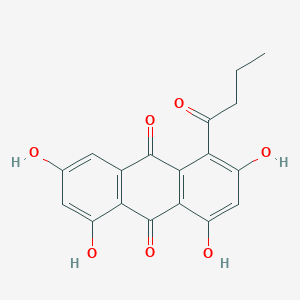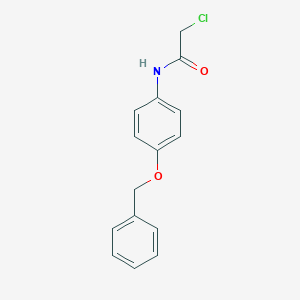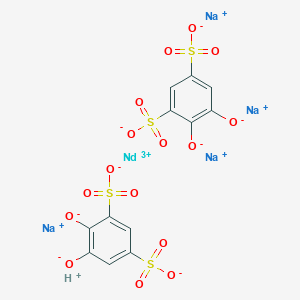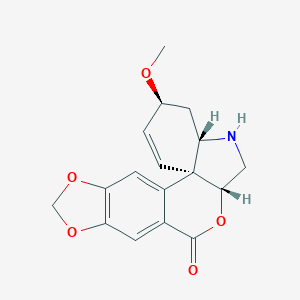
Ungspiroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ungspiroline is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using a unique method and has shown promising results in several studies.
Mechanism Of Action
The mechanism of action of Ungspiroline is not fully understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to the inhibition of various cellular processes.
Biochemical And Physiological Effects
Ungspiroline has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ungspiroline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ungspiroline has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Advantages And Limitations For Lab Experiments
Ungspiroline has several advantages for lab experiments, including its ease of synthesis, high yield, and excellent enantioselectivity. However, Ungspiroline has limitations, including its limited solubility in aqueous solutions and its potential toxicity to cells.
Future Directions
There are several future directions for the research of Ungspiroline. One direction is to study the mechanism of action of Ungspiroline in more detail to gain a better understanding of its inhibitory effects on enzymes. Another direction is to investigate the potential applications of Ungspiroline in drug discovery for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the toxicity of Ungspiroline and its potential side effects on cells.
Synthesis Methods
Ungspiroline has been synthesized using a unique method that involves the reaction of a cyclic ketone with an aldehyde. The reaction is catalyzed by a chiral phosphoric acid catalyst, which results in the formation of the spirocyclic lactone. This method has been optimized to produce high yields of Ungspiroline with excellent enantioselectivity.
Scientific Research Applications
Ungspiroline has shown potential applications in various fields of research, including medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, Ungspiroline has been shown to have anticancer activity by inhibiting the growth of cancer cells. In organic synthesis, Ungspiroline has been used as a chiral building block for the synthesis of other compounds. In chemical biology, Ungspiroline has been used as a tool to study the mechanism of action of enzymes.
properties
CAS RN |
17245-18-0 |
|---|---|
Product Name |
Ungspiroline |
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
InChI Key |
VALATXGDIQJFFL-HNOLUEMASA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
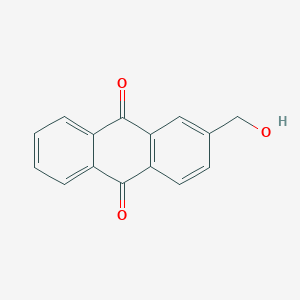
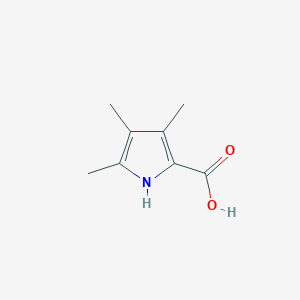
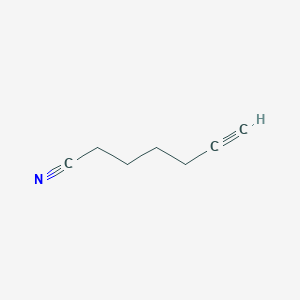


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
